molecular formula C19H32ClN3O4S B560401 (6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride CAS No. 197090-44-1

(6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride

Cat. No.: B560401
CAS No.: 197090-44-1
M. Wt: 433.992
InChI Key: UFCZUKYPBPXODT-OUMMUYCFSA-N
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Description

(6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride: is a potent, orally bioavailable, and long-duration inhibitor of human neutrophil elastase (HNE). It is known for its high selectivity and efficacy, with an IC50 value of 22 nM and a Ki value of 0.31 nM . This compound is primarily used in scientific research to study the inhibition of neutrophil elastase, which plays a crucial role in various inflammatory diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in the available literature .

Industrial Production Methods: Industrial production methods for this compound are also proprietary. it is known that the compound is produced with high purity (≥98%) and is available in various quantities for research purposes .

Chemical Reactions Analysis

Types of Reactions: (6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride primarily undergoes inhibition reactions with human neutrophil elastase. It is selective over other human serine proteases, such as trypsin, cathepsin G, and plasmin .

Common Reagents and Conditions: The compound is typically used in cell viability assays, apoptosis analysis, and western blot analysis. Common reagents include cell lines like U937 and K562, and conditions involve incubation times of up to 48 hours .

Major Products Formed: The major products formed from the reactions involving this compound are not explicitly detailed in the available literature. its primary function is to inhibit the activity of neutrophil elastase, leading to reduced inflammation and apoptosis in certain cell lines .

Mechanism of Action

(6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride exerts its effects by selectively inhibiting human neutrophil elastase (HNE). The compound binds to the active site of HNE, preventing it from interacting with its natural substrates. This inhibition reduces the activity of HNE, leading to decreased inflammation and apoptosis in certain cell lines . The molecular targets and pathways involved include the suppression of NE activity and the induction of apoptosis through the regulation of proteins like Bax and Bcl-2 .

Biological Activity

The compound (6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride is a selective inhibitor of human neutrophil elastase (HNE), an enzyme implicated in various inflammatory diseases. Its chemical structure and biological properties position it as a significant candidate for therapeutic applications.

This compound has an IC50 value of 22 nM and a Ki value of 0.31 nM , indicating its strong inhibitory effect on HNE. The high selectivity for HNE over other serine proteases like trypsin and plasmin makes it particularly valuable in research aimed at understanding the role of elastase in inflammation and tissue remodeling.

The mechanism by which this compound exerts its biological effects involves the selective binding to the active site of HNE. This binding prevents HNE from interacting with its natural substrates, thereby reducing inflammatory responses and apoptosis in various cell lines.

Inhibition of Neutrophil Elastase

Neutrophil elastase is crucial in the pathogenesis of several inflammatory conditions. The inhibition of this enzyme by the compound leads to:

  • Reduced Inflammation: The compound's ability to inhibit HNE decreases the breakdown of elastin and other extracellular matrix components, which is critical in inflammatory responses.
  • Cell Viability and Apoptosis: Studies using cell lines such as U937 (human histiocytic lymphoma) and K562 (chronic myelogenous leukemia) have shown that treatment with this compound can alter cell viability and induce apoptosis through pathways mediated by neutrophil elastase.

Research Applications

The compound is utilized in various scientific studies:

  • Chemistry:
    • Used as a tool to study enzyme inhibition mechanisms.
    • Helps elucidate the biochemical pathways involving neutrophil elastase.
  • Biology:
    • Employed in assays to evaluate cell viability and apoptosis.
    • Investigated for its effects on different cancer cell lines.
  • Medicine:
    • Explored for potential therapeutic applications in treating diseases characterized by excessive neutrophil activity, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
  • Industry:
    • Aids in drug development targeting neutrophil elastase for inflammatory diseases.

Case Study 1: Inhibition of Neutrophil Elastase in Inflammatory Models

A study demonstrated that administration of this compound in animal models resulted in significant reductions in markers of inflammation. The study highlighted its potential use as a therapeutic agent for conditions like asthma and COPD where neutrophil activity is detrimental.

Case Study 2: Cancer Cell Line Studies

In vitro studies on U937 and K562 cells showed that treatment with the compound led to decreased cell proliferation and increased apoptosis rates. This suggests a potential application in cancer therapy where modulation of neutrophil activity could enhance treatment efficacy.

Data Summary

PropertyValue
IUPAC NameThis compound
IC5022 nM
Ki0.31 nM
TargetHuman Neutrophil Elastase
ApplicationsInflammatory diseases, cancer research

Properties

IUPAC Name

(6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O4S.ClH/c1-14(2)17-18-15(22(19(17)24)27(3,25)26)9-13-21(18)16(23)8-7-12-20-10-5-4-6-11-20;/h7-8,14-15,17-18H,4-6,9-13H2,1-3H3;1H/b8-7+;/t15?,17-,18+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCZUKYPBPXODT-OUMMUYCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2C(CCN2C(=O)C=CCN3CCCCC3)N(C1=O)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1[C@H]2C(CCN2C(=O)/C=C/CN3CCCCC3)N(C1=O)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746667
Record name (3S,3aS)-1-(Methanesulfonyl)-4-[(2E)-4-(piperidin-1-yl)but-2-enoyl]-3-(propan-2-yl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197090-44-1
Record name (3S,3aS)-1-(Methanesulfonyl)-4-[(2E)-4-(piperidin-1-yl)but-2-enoyl]-3-(propan-2-yl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride
Reactant of Route 2
Reactant of Route 2
(6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride
Reactant of Route 3
(6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride
Reactant of Route 4
(6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride
Reactant of Route 5
(6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride
Reactant of Route 6
(6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride

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